1-Chloro-1-(2-fluorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorophenyl group and another by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-fluorophenyl)hydrazine can be synthesized through the reaction of 2-fluorophenylhydrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction can be represented as follows:
2-Fluorophenylhydrazine+Thionyl Chloride→this compound+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding azo or azoxy compounds.
Reduction Reactions: Reduction can lead to the formation of 1-(2-fluorophenyl)hydrazine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(2-fluorophenyl)hydrazine derivatives.
Oxidation: Formation of azo or azoxy compounds.
Reduction: Formation of 1-(2-fluorophenyl)hydrazine
Scientific Research Applications
1-Chloro-1-(2-fluorophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 1-Chloro-1-(2-chlorophenyl)hydrazine
- 1-Chloro-1-(2-bromophenyl)hydrazine
- 1-Chloro-1-(2-methylphenyl)hydrazine
Comparison: 1-Chloro-1-(2-fluorophenyl)hydrazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H6ClFN2 |
---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
1-chloro-1-(2-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClFN2/c7-10(9)6-4-2-1-3-5(6)8/h1-4H,9H2 |
InChI Key |
SUBZVLXUKPKHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.